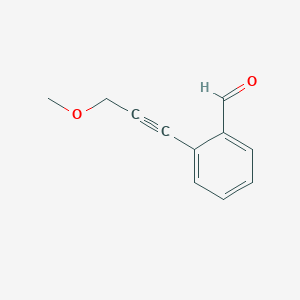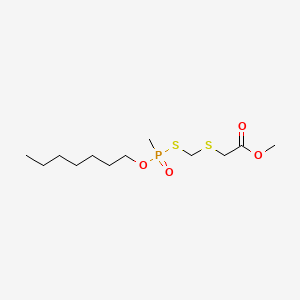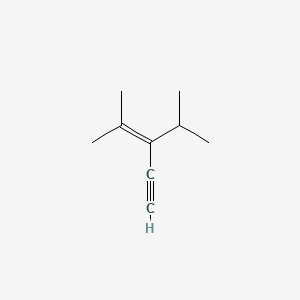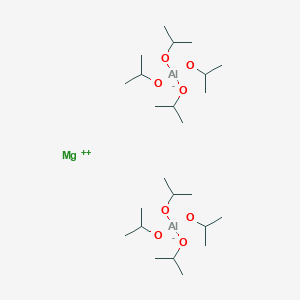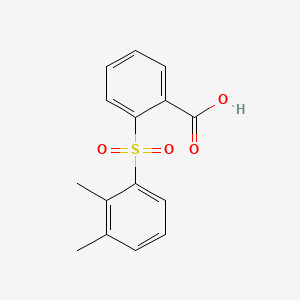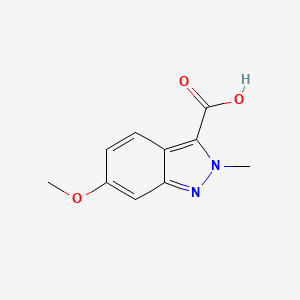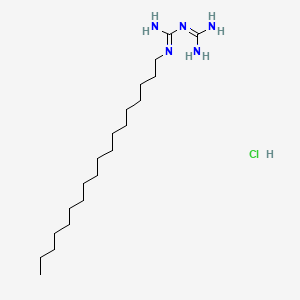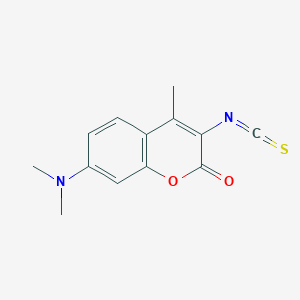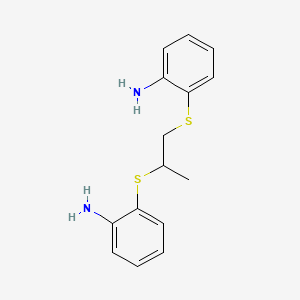
1,2-Bis(2-aminophenylthio)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is an organic compound characterized by the presence of two aniline groups connected via a sulfanylpropan-2-yl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline typically involves the reaction of 2-aminophenyl disulfide with 2-chloropropane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl groups play a crucial role in these interactions, potentially forming disulfide bonds with cysteine residues in proteins, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenyl disulfide: Shares the disulfide linkage but lacks the propan-2-yl bridge.
2-(Phenylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfanyl group.
2-Aminophenol: Lacks the sulfanyl and propan-2-yl groups.
Uniqueness
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is unique due to its dual aniline groups connected via a sulfanylpropan-2-yl bridge, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57545-80-9 |
|---|---|
Formule moléculaire |
C15H18N2S2 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-[2-(2-aminophenyl)sulfanylpropylsulfanyl]aniline |
InChI |
InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3 |
Clé InChI |
JUNGPRNTMDWRKG-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


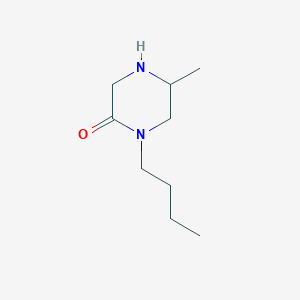
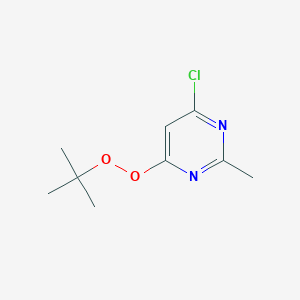
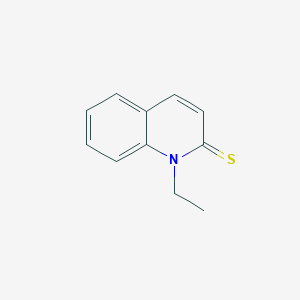
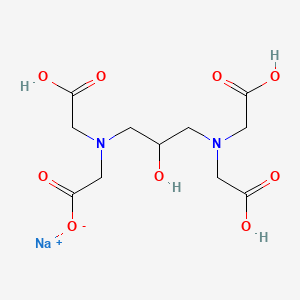
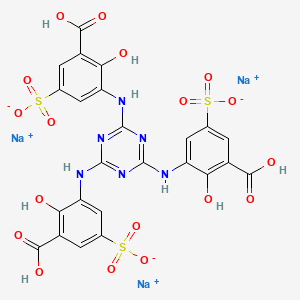
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
